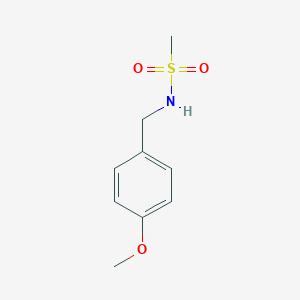

N-(4-methoxybenzyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-9-5-3-8(4-6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSFIXASTARXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Methoxybenzyl Methanesulfonamide and Its Precursors

Direct N-Alkylation Strategies of Methanesulfonamides

This approach focuses on creating the bond between the nitrogen atom of methanesulfonamide (B31651) and the benzylic carbon of the 4-methoxybenzyl group. This is achieved by treating methanesulfonamide as a nucleophile that attacks an electrophilic 4-methoxybenzyl precursor.

A common and straightforward method for N-alkylation involves the reaction of a methanesulfonamide salt with a 4-methoxybenzyl halide (e.g., chloride or bromide). In this SN2 reaction, the sulfonamide is first deprotonated by a suitable base to form a more nucleophilic sulfonamidate anion, which then displaces the halide from the benzyl (B1604629) group.

Key reaction parameters include the choice of base, solvent, and temperature. Stronger bases and polar aprotic solvents are often employed to facilitate the reaction. A visible-light-induced metallaphotoredox approach using copper catalysis has also been developed for the N-alkylation of various N-nucleophiles with alkyl bromides at room temperature, bypassing the high barriers of traditional thermally induced SN2 reactions princeton.edu.

Table 1: Representative Conditions for N-Alkylation with 4-Methoxybenzyl Halides

| Parameter | Condition | Purpose |

|---|---|---|

| Alkylating Agent | 4-Methoxybenzyl chloride or bromide | Provides the electrophilic benzyl group. |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the sulfonamide to increase nucleophilicity. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) | Solvates the reactants and facilitates the reaction. |

| Temperature | Room temperature to 80 °C | Influences reaction rate. |

The Mitsunobu reaction offers a powerful and versatile method for forming the C-N bond by coupling an alcohol with a suitable nucleophile. wikipedia.orgnih.gov In this context, 4-methoxybenzyl alcohol is activated in situ to facilitate nucleophilic attack by methanesulfonamide. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com

The reaction proceeds through a complex mechanism where the phosphine and azodicarboxylate combine to form a phosphonium intermediate. organic-chemistry.org This intermediate activates the alcohol, allowing it to be displaced by the sulfonamide nucleophile. A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral 4-methoxybenzyl alcohol. organic-chemistry.org The order of reagent addition can be crucial for success. wikipedia.orgorganic-synthesis.com

Table 2: Typical Reagents for Mitsunobu Reaction

| Reagent | Role | Example |

|---|---|---|

| Alcohol | Electrophile precursor | 4-Methoxybenzyl alcohol |

| Nucleophile | Nitrogen source | Methanesulfonamide |

| Reducing Agent | Activates azodicarboxylate | Triphenylphosphine (PPh₃) |

| Oxidizing Agent | Activates phosphine | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM) organic-synthesis.com |

Recent advances in catalysis have introduced transition metal-based methods for the N-alkylation of sulfonamides. These reactions often utilize alcohols as alkylating agents, providing a more environmentally friendly alternative to alkyl halides. One such efficient method involves a manganese-catalyzed N-alkylation of sulfonamides using various benzylic and aliphatic alcohols. acs.org

In a typical procedure, a sulfonamide is reacted with an alcohol in the presence of a manganese catalyst and a base. The proposed mechanism involves the in situ oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an N-sulfonylimine. This imine is then reduced by a manganese hydride species, which is generated during the initial alcohol oxidation, to yield the final N-alkylated sulfonamide product. acs.org This catalytic cycle allows for high yields with a broad range of substrates. acs.org

Table 3: Components of Mn-Catalyzed N-Alkylation

| Component | Example | Function |

|---|---|---|

| Sulfonamide | Methanesulfonamide | Nitrogen nucleophile |

| Alcohol | 4-Methoxybenzyl alcohol | Alkylating agent |

| Catalyst | Mn(CO)₅Br | Facilitates dehydrogenation and reduction steps |

| Base | K₂CO₃ | Activates the catalyst |

| Solvent | Toluene | Reaction medium |

Sulfonylation Approaches for N-(4-methoxybenzyl)methanesulfonamide Synthesis

This alternative strategy involves forming the S-N bond by reacting an amine (4-methoxybenzylamine) with a reagent that provides the methanesulfonyl group. This is one of the most common and reliable methods for preparing sulfonamides.

The most prevalent method for synthesizing this compound is the reaction between 4-methoxybenzylamine (B45378) and methanesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The choice of base and solvent is critical to ensure high yields and minimize side reactions. Pyridine can serve as both the base and the solvent, while other common systems include triethylamine in dichloromethane.

Table 4: General Conditions for Sulfonylation of 4-Methoxybenzylamine

| Parameter | Condition | Purpose |

|---|---|---|

| Amine | 4-Methoxybenzylamine | Nucleophile |

| Sulfonylating Agent | Methanesulfonyl chloride | Provides the methanesulfonyl group |

| Base | Pyridine, Triethylamine (Et₃N) | HCl scavenger |

| Solvent | Dichloromethane (DCM), Pyridine | Reaction medium |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

While methanesulfonyl chloride is the most common reagent, other sources of the methanesulfonyl group can be used. These alternatives may be employed in cases where the chloride is too reactive or incompatible with other functional groups in the molecule.

One such alternative is methanesulfonic anhydride, (CH₃SO₂)₂O . This reagent reacts with amines in a similar fashion to the sulfonyl chloride but produces methanesulfonic acid as a byproduct instead of HCl. This can be advantageous in certain applications where the presence of chloride ions is undesirable.

Another specialized reagent is methanesulfonyl cyanide (CH₃SO₂CN) . It can be prepared from methanesulfonyl chloride and reacts with amines to form sulfonamides. orgsyn.org Other reagents capable of transferring the methanesulfonyl group include activated esters or other derivatives of methanesulfonic acid, though they are less commonly used for this specific transformation.

Catalytic and Asymmetric Synthesis Routes for this compound

Modern synthetic methodologies for forming the sulfonamide bond in molecules like this compound have increasingly moved towards catalytic approaches to enhance efficiency, selectivity, and sustainability. These methods offer significant advantages over traditional stoichiometric reactions, which often require harsh conditions and generate considerable waste. Catalytic routes provide milder reaction pathways, allow for greater functional group tolerance, and open avenues for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. The primary precursors for this compound are 4-methoxybenzylamine and methanesulfonyl chloride. Catalytic strategies focus on efficiently forging the nitrogen-sulfur bond between these or related precursors.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, complementing metal-based catalysis. For sulfonamide synthesis, N-heterocyclic carbenes (NHCs) have shown promise. NHCs are versatile catalysts known for their ability to induce "umpolung" or polarity reversal. In the context of synthesizing this compound, an NHC catalyst could activate an electrophilic sulfur source, such as methanesulfonyl chloride, making it more susceptible to nucleophilic attack by 4-methoxybenzylamine.

The general mechanism involves the NHC attacking the sulfonyl chloride, forming a highly reactive acyl-azolium intermediate. This intermediate is then readily attacked by the amine. The stability and reactivity of NHCs can be tuned by modifying the substituents on the heterocyclic ring, allowing for optimization of reaction conditions. While direct organocatalytic synthesis of this compound is not extensively documented, the principles of NHC catalysis are applicable. The use of NHC precatalysts, such as imidazolium salts, which generate the active carbene in situ with a base, provides a convenient and effective method for promoting such transformations.

Table 1: Representative N-Heterocyclic Carbene Precatalysts for Sulfonamide Synthesis

| Precatalyst | Structure | Activating Base | Typical Solvent |

|---|---|---|---|

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | Imidazolium Salt | DBU, K₂CO₃ | THF, Dioxane |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | Imidazolium Salt | DBU, NaH | THF, CH₂Cl₂ |

| 1,3-Di-tert-butylimidazolium chloride (ItBu·HCl) | Imidazolium Salt | KOtBu | Dioxane |

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, THF: Tetrahydrofuran

Transition Metal Catalysis in Sulfonamide Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, offering highly efficient and selective pathways for bond formation. Several transition metals, including copper, iridium, and rhodium, have been successfully employed to catalyze the synthesis of sulfonamides. These methods often proceed via different mechanisms, such as cross-coupling reactions or C-H activation.

Copper Catalysis: Copper-catalyzed reactions are particularly attractive due to the low cost and low toxicity of copper. One common approach is the coupling of sulfonyl chlorides with amines. For the synthesis of this compound, a copper(I) or copper(II) salt could be used to catalyze the reaction between methanesulfonyl chloride and 4-methoxybenzylamine. The catalyst facilitates the coupling, often in the presence of a base, under milder conditions than the uncatalyzed reaction. Another advanced copper-catalyzed method involves a three-component reaction of a boronic acid, a sulfur dioxide surrogate (like DABSO), and an amine, which could be adapted for this synthesis. nih.gov

Iridium and Rhodium Catalysis: Iridium and rhodium catalysts are powerful tools for C-H activation, enabling the direct formation of C-N bonds. organic-chemistry.orgibs.re.krnih.gov For example, an iridium-catalyzed C-H amidation could theoretically be used to couple a methoxybenzene derivative with a sulfonamide source. organic-chemistry.orgibs.re.krnih.gov More relevant to the target molecule, these catalysts can facilitate the direct amination of benzylic C(sp³)–H bonds. semanticscholar.org This would involve reacting a suitable precursor with a sulfonamide under catalytic conditions. While direct C-H amidation of 4-methoxytoluene at the benzylic position with methanesulfonamide is a plausible route, it represents a more advanced and less conventional approach compared to the direct coupling of the corresponding amine and sulfonyl chloride. These reactions often utilize sulfonyl azides as the nitrogen source, which decompose to release nitrogen gas as the only byproduct. organic-chemistry.orgibs.re.krnih.gov

Table 2: Examples of Transition Metal-Catalyzed Sulfonamide Synthesis Conditions

| Catalyst System | Reactants | Reaction Type | Typical Yields (%) |

|---|---|---|---|

| CuI / Ligand | Sulfonyl Chloride + Amine | Cross-coupling | 80-95 |

| [IrCp*Cl₂]₂ / AgNTf₂ | Arene + Sulfonyl Azide | C-H Amidation | 70-90 |

| [Rh₂(esp)₂] | Alkane + Sulfamate Ester | C-H Amination | 60-85 |

Cp: Cyclopentadienyl, AgNTf₂: Silver bis(trifluoromethanesulfonyl)imide, Rh₂(esp)₂: Bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) dirhodium(II)*

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical in the synthesis of complex molecules that contain multiple reactive sites. In the synthesis of this compound, the primary challenge is to ensure the selective formation of the N-S bond without unwanted side reactions, particularly if more complex precursors are used.

For the straightforward reaction between methanesulfonyl chloride and 4-methoxybenzylamine, chemoselectivity is generally high, as the primary amine is significantly more nucleophilic than other functional groups that might be present. However, if the synthesis were to proceed via a C-H activation pathway on a molecule with multiple potential reaction sites, regioselectivity would become paramount.

For instance, in a hypothetical iridium-catalyzed C-H amidation of an arene bearing a methoxybenzyl group, the catalyst's directing group compatibility would determine which C-H bond is functionalized. organic-chemistry.orgibs.re.kr Catalytic systems are often designed with ligands that steer the reaction to a specific position, such as the ortho-position relative to a directing group. In the case of this compound, the inherent reactivity of the precursor amine with the sulfonyl chloride provides a highly chemo- and regioselective route, making it the most direct and common synthetic strategy.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance for minimizing environmental impact. Key principles include the use of safer solvents, improving energy efficiency, maximizing atom economy, and reducing waste.

Solvent-Free Reactions and Renewable Solvents

Traditional sulfonamide syntheses often employ volatile and hazardous organic solvents like dichloromethane or dioxane. Green chemistry seeks to replace these with more environmentally benign alternatives or to eliminate the need for a solvent altogether.

Solvent-Free Synthesis: Reactions can be conducted under solvent-free or "neat" conditions, where the reactants themselves act as the solvent. researchgate.netcmu.edu This can be achieved by heating the mixture of 4-methoxybenzylamine and methanesulfonyl chloride, often in the presence of a solid-supported base or catalyst to facilitate the reaction. rsc.org Microwave irradiation is another technique that can accelerate solvent-free reactions, often leading to shorter reaction times and higher yields. cem.com

Renewable and Greener Solvents: When a solvent is necessary, green alternatives are preferred.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. The synthesis of sulfonamides in water has been demonstrated, often taking advantage of the low solubility of the product to allow for easy isolation by filtration.

Deep Eutectic Solvents (DESs): DESs are mixtures of salts and hydrogen bond donors that form a liquid at a much lower temperature than their individual components. They are often biodegradable, non-toxic, and can be derived from renewable resources (e.g., choline chloride and glycerol). DESs have been successfully used as media for sulfonamide synthesis, providing a green alternative to conventional organic solvents.

Table 3: Comparison of Solvents for Sulfonamide Synthesis

| Solvent | Green Chemistry Classification | Advantages | Disadvantages |

|---|---|---|---|

| Dichloromethane | Undesirable | High solvency | Toxic, volatile, environmental hazard |

| Water | Recommended | Non-toxic, safe, cheap | Poor solubility for some organic reactants |

| Ethanol | Recommended | Renewable, low toxicity | Can be flammable |

| Deep Eutectic Solvents | Recommended | Low toxicity, biodegradable, tunable | Can be viscous, product isolation can be challenging |

| None (Solvent-Free) | Ideal | No solvent waste, high concentration | May require high temperatures or microwave irradiation |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. researchgate.net Reactions with high atom economy are inherently less wasteful.

The classical synthesis of this compound from 4-methoxybenzylamine and methanesulfonyl chloride in the presence of a base like triethylamine proceeds as follows:

CH₃SO₂Cl + H₂N-CH₂-C₆H₄-OCH₃ + (C₂H₅)₃N → CH₃SO₂NH-CH₂-C₆H₄-OCH₃ + (C₂H₅)₃N·HCl

In this reaction, the triethylamine hydrochloride salt is a stoichiometric byproduct. While the yield might be high, the atom economy is not 100% because the atoms of the base and the chlorine atom from the sulfonyl chloride are not incorporated into the final product.

To improve atom economy, catalytic methods that avoid stoichiometric reagents are preferred. For example, transition metal-catalyzed C-H amidation reactions using sulfonyl azides as the nitrogen source are highly atom-economical, as the only byproduct is nitrogen gas (N₂).

Process Chemistry Considerations for Scalable Synthesis

The successful transition of a synthetic route from the laboratory to large-scale industrial production necessitates a thorough evaluation of process chemistry principles. For the synthesis of this compound, these considerations are paramount to ensure a safe, efficient, cost-effective, and environmentally responsible manufacturing process. Key areas of focus include the selection of starting materials, optimization of reaction conditions, and the development of robust work-up and purification procedures.

The primary route for the synthesis of this compound involves the reaction of 4-methoxybenzylamine with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides and is generally high-yielding. However, for scalable synthesis, each step, including the preparation of the precursors, must be optimized.

Synthesis of Precursors

4-Methoxybenzylamine:

Several methods are available for the industrial production of 4-methoxybenzylamine. One common approach is the reductive amination of 4-methoxybenzaldehyde (B44291). This can be achieved using various reducing agents and ammonia sources. For large-scale operations, catalytic hydrogenation is often preferred due to its efficiency and the generation of water as the only byproduct.

Another scalable method involves the reduction of 4-methoxybenzonitrile (B7767037). This can be accomplished using catalytic hydrogenation or chemical reducing agents. The choice of method depends on factors such as catalyst cost, reaction conditions (pressure and temperature), and the required purity of the final product.

| Parameter | Reductive Amination of Aldehyde | Reduction of Nitrile |

| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile |

| Reagents | Ammonia, Hydrogen | Hydrogen or other reducing agents |

| Catalyst | e.g., Raney Nickel, Palladium on Carbon | e.g., Raney Nickel, Palladium on Carbon |

| Advantages | High atom economy | Can be a more direct route depending on raw material availability |

| Disadvantages | Potential for side reactions | Nitriles can be more hazardous |

Methanesulfonyl Chloride:

Methanesulfonyl chloride is a key reagent and its quality can directly impact the yield and purity of the final product. It is typically produced on an industrial scale through several methods, including the chlorination of methanesulfonic acid with reagents like thionyl chloride or phosgene. An alternative route involves the reaction of methane with sulfuryl chloride in a radical reaction. The selection of the manufacturing process for methanesulfonyl chloride is influenced by the availability and cost of the raw materials, as well as safety and environmental considerations associated with the reagents.

| Parameter | Chlorination of Methanesulfonic Acid | Methane Sulfochlorination |

| Starting Material | Methanesulfonic Acid | Methane |

| Reagents | Thionyl chloride, Phosgene | Sulfuryl chloride |

| Advantages | Well-established technology | Utilizes an abundant and inexpensive feedstock |

| Disadvantages | Use of hazardous chlorinating agents | Can require more specialized equipment |

Sulfonylation Reaction: Process Optimization

The core transformation in the synthesis of this compound is the reaction between 4-methoxybenzylamine and methanesulfonyl chloride. Optimization of this step is crucial for maximizing yield and minimizing impurities.

Reaction Conditions:

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of base is critical in a large-scale setting. While tertiary amines like triethylamine or pyridine are common in laboratory syntheses, inorganic bases such as sodium carbonate or potassium carbonate are often preferred in industrial processes due to their lower cost, easier removal, and reduced potential for side reactions.

Temperature control is another vital parameter. The reaction is exothermic, and efficient heat removal is necessary to prevent runaway reactions and the formation of byproducts. Operating at a controlled temperature, often between 0 and 25 °C, is typical.

Solvent Selection:

The choice of solvent is a key consideration in process chemistry, impacting reaction kinetics, product solubility, and ease of work-up and purification. For the synthesis of this compound, a variety of solvents can be employed. The ideal solvent should be inert to the reaction conditions, provide good solubility for the reactants, and allow for easy product isolation.

| Solvent | Key Considerations for Scalable Synthesis |

| Dichloromethane (DCM) | Excellent solvent for this reaction type, but its use is increasingly restricted due to environmental and health concerns. |

| Toluene | A common industrial solvent, but may require higher temperatures and can be more difficult to remove. |

| Ethyl Acetate | A greener alternative to chlorinated solvents, often suitable for crystallization. |

| Acetonitrile | Good solvent properties, but can be more expensive and is a Class 2 solvent with regulatory limits. |

| Deep Eutectic Solvents (DES) | Emerging as sustainable alternatives, offering potential for reusability, though their industrial application is still developing. google.com |

Work-up and Purification

The work-up procedure is designed to isolate the crude product from the reaction mixture. For the synthesis of this compound, a typical work-up involves quenching the reaction with water to dissolve the inorganic salts formed. The product can then be extracted into an organic solvent.

Purification of the final product to meet the required quality specifications is a critical final step. Crystallization is the most common and cost-effective method for purifying solid compounds on a large scale. The choice of crystallization solvent is crucial and is determined by the solubility profile of this compound. A suitable solvent will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for high recovery of the purified product. Mixtures of solvents, such as ethanol/water or toluene/heptane, are often used to achieve the desired solubility profile.

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |

| Temperature Control | Ice bath, heating mantle | Automated heating/cooling systems |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or dedicated extraction vessels |

| Purification | Flash chromatography, recrystallization | Crystallization, filtration, drying |

| Waste Management | Small-scale disposal | Process waste streams require treatment and disposal according to regulations |

Advanced Spectroscopic and Structural Characterization of N 4 Methoxybenzyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of N-(4-methoxybenzyl)methanesulfonamide in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments, as well as their spatial and through-bond relationships, can be assembled.

Proton (¹H) NMR: Chemical Shifts, Coupling Patterns, and Anisotropic Effects

The ¹H NMR spectrum of this compound displays a set of characteristic signals corresponding to the distinct proton environments within the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Aromatic Protons: The protons on the 1,4-disubstituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating methoxy (B1213986) group (H-3/H-5) are shielded and resonate upfield, while the protons ortho to the electron-withdrawing benzylsulfonamide group (H-2/H-6) are deshielded and appear downfield.

Methylene (B1212753) Protons (-CH₂-): The benzylic protons adjacent to the nitrogen atom of the sulfonamide group appear as a doublet, coupled to the N-H proton. The chemical shift is influenced by the deshielding effect of the adjacent nitrogen and aromatic ring.

Methanesulfonamide (B31651) Proton (-NH-): The sulfonamide proton typically appears as a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is often concentration and solvent-dependent.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are magnetically equivalent and appear as a sharp singlet in a region typical for aryl methyl ethers. jcsp.org.pk

Methylsulfonyl Protons (-SO₂CH₃): The protons of the methyl group attached to the sulfonyl group are also equivalent and resonate as a distinct singlet, typically downfield from other methyl signals due to the strong deshielding effect of the sulfonyl group. rsc.org

Anisotropic effects from the benzene ring can influence the chemical shifts of nearby protons, particularly the benzylic methylene protons, depending on the molecule's preferred conformation in solution.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | ~7.25 | Doublet (d) | ~8.5 (³JHH) |

| H-3, H-5 (Aromatic) | ~6.90 | Doublet (d) | ~8.5 (³JHH) |

| -CH₂- (Benzylic) | ~4.15 | Doublet (d) | ~6.0 (³JHH) |

| -NH- (Sulfonamide) | ~5.0 (variable) | Triplet (t) | ~6.0 (³JHH) |

| -OCH₃ (Methoxy) | ~3.80 | Singlet (s) | N/A |

| -SO₂CH₃ (Methylsulfonyl) | ~2.90 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR: Quaternary Carbons and Functional Group Assignments

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the methoxy group (C-4) and the carbon atom attached to the methylene group (C-1) are quaternary and appear as weak signals. The chemical shifts of the protonated carbons (C-2, C-3, C-5, C-6) are assigned based on established substituent effects. The carbon bearing the methoxy group (C-4) is significantly deshielded.

Quaternary Carbons: Two quaternary carbons are present in the aromatic ring. C-1, the benzylic carbon, is found around 129-130 ppm, while C-4, attached to the oxygen, is highly deshielded and appears around 159 ppm.

Functional Group Carbons: The carbon of the benzylic methylene group (-CH₂-) is observed in the aliphatic region, typically around 45-50 ppm. The methyl carbon of the methoxy group (-OCH₃) resonates at approximately 55 ppm. rsc.org The methyl carbon of the methanesulfonamide group (-SO₂CH₃) appears further upfield, generally in the range of 35-40 ppm. rsc.orgchemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-4 (Quaternary, C-O) | ~159.2 |

| C-1 (Quaternary, C-C) | ~129.5 |

| C-2, C-6 (Aromatic CH) | ~129.0 |

| C-3, C-5 (Aromatic CH) | ~114.5 |

| -OCH₃ (Methoxy) | ~55.3 |

| -CH₂- (Benzylic) | ~46.0 |

| -SO₂CH₃ (Methylsulfonyl) | ~39.0 |

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, NOESY for Spatial Relationships

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity and spatial arrangement. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Key expected correlations include:

A cross-peak between the aromatic doublets (H-2/H-6 and H-3/H-5).

A cross-peak between the sulfonamide NH proton and the benzylic CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com Expected correlations would link:

The aromatic protons at ~7.25 ppm to the carbon signal at ~129.0 ppm.

The aromatic protons at ~6.90 ppm to the carbon signal at ~114.5 ppm.

The benzylic protons (~4.15 ppm) to their carbon (~46.0 ppm).

The methoxy protons (~3.80 ppm) to their carbon (~55.3 ppm).

The methylsulfonyl protons (~2.90 ppm) to their carbon (~39.0 ppm).

From the benzylic CH₂ protons (~4.15 ppm) to the aromatic carbons C-2/C-6 (~129.0 ppm) and the quaternary carbon C-1 (~129.5 ppm).

From the methoxy protons (~3.80 ppm) to the quaternary carbon C-4 (~159.2 ppm).

From the methylsulfonyl protons (~2.90 ppm) to the nitrogen atom (not visible), indirectly confirming the sulfonamide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. slideshare.net Expected through-space correlations might include:

Between the benzylic CH₂ protons and the aromatic protons at the C-2/C-6 positions, which would help define the orientation of the benzyl (B1604629) group relative to the sulfonamide moiety.

Between the methoxy protons and the aromatic protons at the C-3/C-5 positions.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The this compound molecule possesses several single bonds (e.g., Ar-CH₂, CH₂-N, N-S) around which rotation can occur. If the energy barrier to rotation around any of these bonds is sufficiently high, distinct conformers may coexist at room temperature, leading to a doubling of signals in the NMR spectrum.

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to investigate these conformational exchange processes. By analyzing the changes in the line shape of the signals as the temperature is raised (from separate sharp signals, through broadening, to coalescence into a single averaged signal), the rate of exchange and the activation energy (rotational barrier) can be calculated. nih.govnih.gov For this compound, restricted rotation around the S-N bond is a possibility, which could be explored through DNMR experiments. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy provides a characteristic "fingerprint" of the molecule by probing the vibrational modes of its chemical bonds.

Characteristic Absorption Bands of Sulfonamide and Methoxybenzyl Moieties

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two main structural units: the sulfonamide group and the methoxybenzyl group. nih.gov

Sulfonamide Group (-SO₂NH-):

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3350-3250 cm⁻¹ corresponding to the N-H stretching vibration. rsc.org

SO₂ Stretches: The sulfonamide group is readily identified by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. The asymmetric stretch (νas(SO₂)) typically appears in the 1350-1310 cm⁻¹ range, while the symmetric stretch (νs(SO₂)) is found between 1160-1140 cm⁻¹. rsc.orgjst.go.jp

S-N Stretch: The S-N stretching vibration gives rise to a band in the 940-890 cm⁻¹ region. rsc.orgresearchgate.net

Methoxybenzyl Moiety:

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -OCH₃) appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically produce a series of bands in the 1610-1450 cm⁻¹ region. pressbooks.pub

C-O-C Stretches: The presence of the aryl-alkyl ether linkage is confirmed by strong bands corresponding to asymmetric and symmetric C-O-C stretching. The asymmetric stretch is found in the 1270-1230 cm⁻¹ range, and the symmetric stretch appears around 1050-1020 cm⁻¹. rsc.org

Out-of-Plane Bending: A strong band in the 850-810 cm⁻¹ region is characteristic of the C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

Raman spectroscopy provides complementary information, with non-polar bonds like C=C and S-C often giving strong signals. chemicalbook.comresearchgate.netnsf.gov

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | N-H Stretch | Sulfonamide | Medium, Sharp |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2980-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) | Medium |

| ~1610, 1585, 1515 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1330 | Asymmetric SO₂ Stretch | Sulfonamide | Strong |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| ~1150 | Symmetric SO₂ Stretch | Sulfonamide | Strong |

| ~1030 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| ~910 | S-N Stretch | Sulfonamide | Medium |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | Strong |

Hydrogen Bonding Interactions and Environmental Effects on Vibrational Modes

The vibrational properties of this compound are significantly influenced by hydrogen bonding and its molecular environment. The sulfonamide group (-SO₂NH-) is central to these interactions, with the nitrogen-bound hydrogen atom acting as a potent hydrogen bond donor and the two sulfonyl oxygen atoms serving as effective hydrogen bond acceptors.

In the solid state, the dominant intermolecular force is the hydrogen bond between the N-H group of one molecule and a sulfonyl oxygen of a neighboring molecule, forming a classic N-H···O=S linkage. This interaction is a defining feature in the crystal lattice of many sulfonamides. nih.govnih.gov The formation of these hydrogen bonds imposes constraints on the molecule's vibrational modes, which can be observed using infrared (IR) and Raman spectroscopy. Specifically, the N-H stretching frequency (ν(N-H)) is a sensitive probe of hydrogen bonding. In an isolated, gas-phase molecule or in a dilute solution with a non-polar solvent, this stretching vibration would occur at a higher wavenumber. However, in the solid state, the engagement in strong intermolecular hydrogen bonding weakens the N-H bond, causing a characteristic shift to a lower frequency (redshift). nih.gov For solid-state benzenesulfonamide (B165840) derivatives, N-H stretching vibrations are typically observed in the region of 3371–3473 cm⁻¹. nih.gov

Environmental factors, such as the polarity of a solvent, also modulate these vibrational frequencies. In protic or polar aprotic solvents, the N-H and S=O groups can form hydrogen bonds with solvent molecules. This interaction alters the electron distribution within the sulfonamide moiety and, consequently, the vibrational frequencies of the associated bonds. This phenomenon, known as solvatochromism, can provide insights into the specific sites of molecule-solvent interaction. Furthermore, vibrational coupling can occur where the vibrational modes of the hydrogen bond itself couple with other modes within the molecule, such as the amide I (primarily C=O stretch in amides) or S=O stretching modes, leading to more complex spectral features. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Solid State) | Comments |

| N-H Stretch (ν(N-H)) | 3300 - 3480 | Position is highly sensitive to hydrogen bonding; shifts to lower frequency (redshift) upon H-bond formation. nih.gov |

| Asymmetric S=O Stretch (νₐₛ(S=O)) | 1313 - 1385 | Strong intensity peak in IR spectra. nih.gov |

| Symmetric S=O Stretch (νₛ(S=O)) | 1149 - 1161 | Strong intensity peak in IR spectra. nih.gov |

| S-N Stretch (ν(S-N)) | 900 - 965 | Generally weaker than S=O stretches. nih.gov |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through controlled fragmentation.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both ESI and APCI are soft ionization techniques suitable for analyzing this compound, which is a moderately polar and thermally stable small molecule.

Electrospray Ionization (ESI) is generally the preferred method for such compounds. It is particularly effective for polar molecules and operates by creating a fine spray of charged droplets from which ions are desolvated into the gas phase. In positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺. It can also form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). In negative ion mode, it can be detected as the deprotonated molecule, [M-H]⁻. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, especially for compounds of medium to low polarity. youtube.com Ionization occurs in the gas phase where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules primarily through proton transfer. nih.gov For this compound, APCI would also be expected to produce a strong [M+H]⁺ signal. The choice between ESI and APCI can depend on the liquid chromatography conditions, with ESI being more tolerant of aqueous mobile phases while APCI works well with higher organic solvent content. youtube.com

| Adduct / Ion | Formula | Theoretical m/z | Ionization Mode |

| [M+H]⁺ | C₉H₁₄NO₃S⁺ | 216.0689 | Positive |

| [M+Na]⁺ | C₉H₁₃NNaO₃S⁺ | 238.0508 | Positive |

| [M-H]⁻ | C₉H₁₂NO₃S⁻ | 214.0543 | Negative |

Theoretical m/z values based on predicted data for this compound. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 216.1) and analyzing the resulting product ions. The fragmentation pathways of sulfonamides are well-characterized. nih.gov For this compound, collision-induced dissociation (CID) would likely produce several characteristic fragment ions.

The most probable fragmentation pathways include:

Cleavage of the C-N bond: This is a common fragmentation for benzylamines, leading to the formation of the stable 4-methoxybenzyl cation (tropylium ion rearrangement) at m/z 121.

Cleavage of the S-N bond: This pathway would result in the formation of the methanesulfonylium ion [CH₃SO₂]⁺ at m/z 79 and the 4-methoxybenzylamine (B45378) radical cation.

Cleavage of the C-S bond: This cleavage would generate the [M-CH₃]⁺ ion via the loss of a methyl radical from the sulfonyl group.

These fragmentation patterns allow for the unambiguous identification of the different structural components of the molecule: the 4-methoxybenzyl group and the methanesulfonamide moiety. nih.govmdpi.com

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 216.1 ([M+H]⁺) | 121.1 | 95.0 (CH₄NO₂S) | [C₈H₉O]⁺ (4-methoxybenzyl cation) |

| 216.1 ([M+H]⁺) | 106.1 | 110.0 (C₈H₈O) | [CH₅NO₂S]⁺ (Protonated methanesulfonamide) |

| 216.1 ([M+H]⁺) | 79.0 | 137.1 (C₈H₁₁NO) | [CH₃SO₂]⁺ (Methanesulfonylium ion) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of a compound. measurlabs.com Unlike nominal mass spectrometers, HRMS instruments can measure mass-to-charge ratios to four or more decimal places. researchgate.net This high accuracy allows for the calculation of a unique elemental formula.

For this compound, the theoretical monoisotopic mass of the neutral molecule (C₉H₁₃NO₃S) is 215.06161 Da. uni.lu An HRMS measurement of the protonated molecule [M+H]⁺ would yield a value extremely close to the theoretical mass of 216.06889 Da. By comparing the measured accurate mass to the theoretical mass, the elemental formula can be confirmed with high confidence, distinguishing it from other potential compounds that may have the same nominal mass but different elemental compositions. nih.gov

| Parameter | Value |

| Molecular Formula | C₉H₁₃NO₃S |

| Theoretical Monoisotopic Mass | 215.06161 Da |

| Theoretical m/z of [M+H]⁺ | 216.06889 Da |

| Hypothetical HRMS Measured m/z | 216.06885 Da |

| Mass Error | -0.18 ppm |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules relative to one another.

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: The most significant interaction governing the supramolecular assembly is the intermolecular N-H···O=S hydrogen bond. nih.gov This interaction typically links molecules head-to-tail, forming infinite one-dimensional chains described by the graph set notation C(4). nih.govmdpi.com These chains are a foundational motif in the crystal structures of many primary and secondary sulfonamides.

Weaker Interactions: The primary hydrogen-bonded chains are further organized into a three-dimensional architecture by a network of weaker interactions. These include:

C-H···O Interactions: Hydrogen atoms on the benzyl group or the methyl group can act as weak donors to form C-H···O hydrogen bonds with the sulfonyl or methoxy oxygen atoms of adjacent molecules, helping to link the primary chains. nih.gov

π-Stacking and C-H···π Interactions: The electron-rich 4-methoxyphenyl (B3050149) ring is capable of engaging in π-stacking (face-to-face or offset) or C-H···π interactions. In the latter, an aromatic C-H group from one molecule points towards the face of the phenyl ring of a neighboring molecule. These interactions are crucial for consolidating the crystal packing into layers or more complex 3D networks. nih.gov

The interplay between the strong N-H···O hydrogen bonds and these weaker, yet collectively significant, C-H···π and C-H···O interactions determines the final crystal packing, density, and polymorphism of the solid material. rsc.orgbohrium.com

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Strong Hydrogen Bond | N-H | S=O (Oxygen) | Forms primary 1D supramolecular chains. nih.gov |

| Weak Hydrogen Bond | Aromatic C-H, Aliphatic C-H | S=O (Oxygen), Methoxy Oxygen | Links 1D chains into higher-dimensional networks. nih.gov |

| C-H···π Interaction | Aromatic/Aliphatic C-H | π-system of Phenyl Ring | Stabilizes the packing of aromatic rings. nih.gov |

| π···π Stacking | π-system of Phenyl Ring | π-system of Phenyl Ring | Contributes to the overall lattice energy and dense packing. |

Absolute Configuration Determination (if Chiral Derivatives)

While this compound itself is not chiral, the introduction of a stereocenter would necessitate the determination of its absolute configuration. Chiral sulfonamides are a significant class of molecules, often used as catalysts or possessing biological importance. nih.gov The absolute configuration of such chiral derivatives is typically determined using single-crystal X-ray diffraction.

Should a chiral derivative of this compound be synthesized, for instance, by introducing a chiral center on the benzyl or methyl group, its absolute configuration could be established crystallographically. This is often achieved by co-crystallizing the compound with a chiral molecule of a known configuration or by using anomalous dispersion effects if a heavy atom is present in the structure. The synthesis of chiral sulfonamides is commonly accomplished through the nucleophilic substitution of chiral amines with sulfonyl chlorides. nih.gov

Conformational Analysis in the Crystalline State

Direct experimental data for the crystal structure of this compound is not publicly available. However, a detailed conformational analysis can be inferred from the crystallographic data of closely related sulfonamide structures. These studies reveal key features regarding bond lengths, angles, and torsion angles that define the molecule's three-dimensional shape in the solid state.

The torsion angles are particularly important for defining the orientation of the aromatic ring relative to the sulfonamide group. In a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the C-S-N-C torsion angles were found to be significantly different among isomers, leading to varied orientations of the phenyl rings. mdpi.com For instance, in N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the S1—N2—C3—C4 and S2—N2—C3—C4 torsion angles are 82.83 (19)° and -92.42 (17)°, respectively, indicating a twisted conformation. researchgate.net

Intermolecular interactions, primarily hydrogen bonds, are dominant in the crystal packing of sulfonamides. Typically, N–H···O hydrogen bonds involving the sulfonamide group form characteristic patterns, such as C(4) chains or R²₂(8) dimers. mdpi.comnih.gov In the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, N—H⋯O hydrogen bonds result in infinite C(4) chains. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, influencing its packing in the crystalline state.

Table 1: Selected Bond Lengths and Angles from Related Sulfonamide Crystal Structures

| Parameter | N-(4-methoxyphenyl)-sulfonamides (Average) mdpi.com | N-(4-methoxybenzoyl)-benzenesulfonamide nih.gov | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nsf.gov |

| Bond Lengths (Å) | |||

| S–N | 1.633 (9) | - | 1.618 (2) / 1.622 (3) |

| S–C | 1.766 (9) | - | 1.766 (3) |

| S=O | - | - | 1.428 (2) - 1.441 (2) |

| **Bond Angles (°) ** | |||

| C–S–N | 107.4 (13) | - | - |

| O–S–O | 117.9 - 120.5 | - | - |

| Torsion Angles (°) | |||

| Dihedral Angle (Ring-Ring) | - | 69.81 (1) | - |

Note: Data presented is for related compounds to infer the structure of this compound.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

The electronic absorption properties of this compound are determined by the chromophores present in its structure. The primary chromophore is the 4-methoxybenzyl group. UV-Visible spectroscopy can be used to probe the electronic transitions within this system.

The 4-methoxyphenyl group is expected to exhibit strong absorption in the UV region due to π → π* transitions within the benzene ring. The presence of the electron-donating methoxy group (-OCH₃) typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. For comparison, p-nitroanisole, which contains a similar methoxy-substituted benzene ring, shows a distinct UV/Visible spectrum. nist.gov

Studies on conformationally diverse polymorphs of related molecules, like N-(4'-methoxyphenyl)-3-bromothiobenzamide, have shown that the electronic absorption maxima can be sensitive to the molecular conformation. nih.govresearchgate.net Different crystal packing and molecular geometries can lead to variations in the observed UV-Vis spectra. For this compound, the electronic transitions would primarily involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are largely associated with the π-system of the aromatic ring. The methanesulfonamide moiety itself is not a strong chromophore in the near-UV range.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Expected Transition | Typical Wavelength Range (nm) |

| 4-methoxybenzyl | π → π* | ~220-280 |

Note: This table is based on the analysis of the molecule's chromophores and data from similar compounds.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. harvard.edu CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by an optically active compound. mdpi.com While this compound is achiral, any of its synthesized chiral derivatives could be characterized using this method.

For an optically active derivative, a CD spectrum would provide valuable information. It can serve as a fingerprint for a specific enantiomer and can be used to determine enantiomeric excess or confirm absolute configuration by comparison with theoretical calculations or structurally related compounds. Furthermore, CD spectroscopy is highly sensitive to the secondary structure and conformational changes of molecules in solution. harvard.edu Time-resolved circular dichroism (TRCD) can even be used to follow changes in chirality during molecular functions or reactions. mdpi.com

If a chiral derivative of this compound were available, its CD spectrum in the far-UV region (185-250 nm) would be dominated by the electronic transitions of the aromatic chromophore, providing insight into how the chiral center perturbs the electronic environment of the 4-methoxybenzyl group. harvard.edu

Theoretical and Computational Chemistry Studies of N 4 Methoxybenzyl Methanesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are instrumental in predicting a wide range of molecular properties, from optimized geometries to reactivity indices.

A fundamental step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For N-(4-methoxybenzyl)methanesulfonamide, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles.

Computational studies on similar flexible molecules, like N-(4'-methoxyphenyl)-3-bromothiobenzamide, have shown that different conformations can exist with small energy differences. nih.govresearchgate.net A full conformational energy landscape for this compound would be mapped by systematically rotating the flexible bonds—specifically the C-C bond between the benzyl (B1604629) group and the methylene (B1212753) bridge, the C-N bond, and the N-S bond—and calculating the energy of each resulting conformer. This process would identify the global minimum energy conformation as well as other low-energy conformers that might be populated at room temperature.

Table 1: Representative Bond Lengths and Angles in Related Sulfonamide Structures Note: This table presents averaged data from crystallographic studies of related N-aryl sulfonamides to illustrate typical values, as direct computational data for this compound is not available.

| Parameter | Typical Value Range | Source |

| S–N Bond Length (Å) | 1.624 - 1.633 | mdpi.commdpi.com |

| S–C Bond Length (Å) | 1.766 (avg) | mdpi.com |

| N–C Bond Length (Å) | 1.441 (avg) | mdpi.com |

| O–S–O Bond Angle (°) | 118.0 - 120.7 | mdpi.com |

| C–S–N Bond Angle (°) | 105.8 - 107.4 | mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxybenzyl ring, which can donate electron density. The LUMO would likely be distributed across the sulfonamide group, particularly involving antibonding orbitals. The precise energies and distributions would be determined by a DFT calculation. The HOMO-LUMO gap would provide a quantitative measure of its reactivity, for example, in reactions involving nucleophilic attack on the sulfur atom or electrophilic substitution on the aromatic ring.

Table 2: Illustrative Frontier Orbital Energies from a DFT Study on a Related Molecule (4-methoxybenzonitrile) Note: This data is for a different molecule and serves to illustrate the typical outputs of an FMO analysis.

| Orbital | Energy (in vacuum) | Energy (in acetonitrile) |

| HOMO | -7.01 eV | -6.89 eV |

| LUMO | -0.65 eV | -0.77 eV |

| HOMO-LUMO Gap | 6.36 eV | 6.12 eV |

This table is adapted from data for 4-methoxybenzonitrile (B7767037) to demonstrate the concept. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.de This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, which involves the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.comwisc.edu

In this compound, NBO analysis would quantify several key interactions:

Delocalization of lone pairs: The lone pairs on the oxygen and nitrogen atoms of the sulfonamide group can delocalize into neighboring antibonding orbitals (e.g., σ* S-C or σ* S-O).

Hyperconjugation: The interaction between the lone pair on the nitrogen atom (n_N) and the antibonding orbital of the adjacent C-H bonds (σ* C-H) or the S-C bond (σ* S-C) can be quantified.

Aromatic ring interactions: Delocalization between the π orbitals of the benzene (B151609) ring and the p-orbitals of the methoxy (B1213986) group and the benzyl-CH2 group.

The sulfonamide group contains an N-H proton, which is known to be acidic. The pKa of this proton is a critical parameter, influencing the molecule's ionization state in different environments and its ability to act as a hydrogen bond donor. nih.gov Computational methods can predict the pKa by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent.

The acidity of the sulfonamide proton (R-SO2-NH-R') is significantly higher than that of a typical amine (R-NH-R') due to the strong electron-withdrawing nature of the sulfonyl group (-SO2-). youtube.com The two oxygen atoms pull electron density away from the nitrogen, which in turn weakens the N-H bond and stabilizes the resulting conjugate base (anion) through resonance. The negative charge on the nitrogen in the conjugate base is delocalized over the two oxygen atoms and the nitrogen atom. While typical amines have pKa values around 35-40, sulfonamides generally have pKa values in the range of 9-11, making them comparable in acidity to phenols.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the exploration of molecular motions and conformational flexibility. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with solvent molecules like water, to mimic physiological conditions.

By solving Newton's equations of motion for every atom over a series of small time steps, MD simulations can:

Sample Conformational Space: The simulation would reveal the different shapes (conformations) the molecule adopts over time and the frequency of transitions between them, providing a more dynamic understanding than a static conformational search.

Analyze Solvent Effects: MD explicitly models the interactions between the solute (this compound) and the surrounding solvent molecules. This allows for the detailed study of hydrogen bonding patterns, the structure of the solvent shell around the molecule, and how the solvent influences conformational preferences.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Reaction Systems

For studying chemical reactions or interactions within a large system, such as an enzyme active site, a full quantum mechanical calculation is often computationally prohibitive. Hybrid QM/MM methods offer a solution by dividing the system into two regions. nih.govbiorxiv.org

The QM Region: The chemically active part, for instance, this compound and key interacting residues in an enzyme, is treated with a high-level quantum mechanics method (like DFT). This allows for the accurate description of bond breaking and formation.

The MM Region: The rest of the system, such as the bulk of the protein and solvent, is treated with a simpler, classical molecular mechanics force field.

If this compound were to be studied as an inhibitor of an enzyme, a QM/MM simulation could be used to model its covalent binding to a residue like cysteine. biorxiv.org The QM/MM approach would provide detailed insights into the reaction mechanism, transition state energies, and the role of the surrounding protein environment in catalyzing the reaction, something neither a pure QM nor a pure MM simulation could achieve with the same efficiency and accuracy.

Reaction Mechanism Elucidation through Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and predicting chemical reactivity. For this compound, computational chemistry offers powerful tools to map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. Transition state search and Intrinsic Reaction Coordinate (IRC) analysis are pivotal in this endeavor.

A transition state (TS) represents the highest energy point along the lowest energy path from reactants to products. Locating this first-order saddle point is a critical step in understanding the kinetics of a reaction. For a hypothetical reaction involving this compound, such as its synthesis or degradation, computational methods like Density Functional Theory (DFT) would be employed to model the geometries and energies of the reactants, products, and the transition state connecting them.

The process begins with an optimized geometry of the proposed transition state structure. A frequency calculation is then performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state is successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rowansci.com The IRC method follows the reaction path downhill from the transition state, in both the forward and reverse directions, to connect the transition state to the corresponding reactants and products on the potential energy surface. rowansci.com This confirms that the identified transition state is indeed the correct one for the reaction of interest. rowansci.com

For instance, in the context of reactions involving sulfonamides, theoretical studies have been conducted on related molecules to understand their atmospheric chemistry and reaction pathways. researchgate.net While specific studies on this compound are not prevalent, the methodologies used are directly applicable. For example, a study on the reaction of methanesulfonamide (B31651) with OH radicals utilized high-level ab initio calculations to investigate the mechanisms, energetics, and kinetics. researchgate.net

Table 1: Hypothetical Computational Details for a Reaction Involving this compound

| Parameter | Description | Example Value/Method |

| Computational Method | The level of theory used for calculations. | DFT (B3LYP) |

| Basis Set | The set of functions used to build molecular orbitals. | 6-311++G(d,p) |

| Reactant(s) | Starting materials for the reaction. | N-(4-methoxybenzyl)amine + Methanesulfonyl chloride |

| Product(s) | The resulting compound(s). | This compound + HCl |

| Transition State Energy | The energy barrier of the reaction (activation energy). | Value in kcal/mol |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate. | Value in cm⁻¹ |

| IRC Path | Confirmation of connection between reactants and products via the TS. | Confirmed |

This table is illustrative and based on common computational practices for similar molecules.

The IRC analysis provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and formation. By mapping the energy profile along the reaction coordinate, one can gain insights into the reaction's feasibility and the stability of any intermediates.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery and materials science for designing new molecules with desired characteristics. nih.govnih.gov

For this compound and its derivatives, QSAR studies could be employed to predict their potential biological activities, such as enzyme inhibition or receptor binding. A QSAR model is developed by first compiling a dataset of structurally related compounds with known activities. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase provides a relevant example. nih.gov In this research, structure-activity relationship (SAR) studies, a precursor to QSAR, were used to optimize the scaffold for increased potency and selectivity. nih.gov This demonstrates how modifications to the chemical structure, such as substitutions on the benzyl or sulfonamide moieties, can significantly impact biological activity. nih.gov

Table 2: Example of a QSAR Model for Hypothetical Biological Activity of this compound Derivatives

| Molecular Descriptor | Coefficient | Description |

| LogP | +0.5 | Lipophilicity |

| Molecular Weight | -0.1 | Size of the molecule |

| Dipole Moment | +1.2 | Polarity of the molecule |

| HOMO Energy | -0.8 | Electron-donating ability |

| LUMO Energy | +0.3 | Electron-accepting ability |

This table represents a hypothetical QSAR equation: Activity = c + 0.5LogP - 0.1MW + 1.2Dipole - 0.8HOMO + 0.3*LUMO. The coefficients are for illustrative purposes.

Similarly, QSPR models can predict various physicochemical properties of this compound derivatives, such as solubility, boiling point, or partitioning behavior. For example, the partition coefficient (clog P) has been used to understand the effect of methanesulfonamide in chemical reactions. acs.org

The development of robust QSAR and QSPR models relies on the quality and diversity of the dataset and rigorous statistical validation. nih.gov These models, once validated, can be used to virtually screen large libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted activity or desired properties, thereby accelerating the research and development process.

Chemical Reactivity and Mechanistic Investigations of N 4 Methoxybenzyl Methanesulfonamide

Acidity and Basicity of the Sulfonamide N-H Proton and its Anionic Derivatives

The sulfonamide functional group (-SO₂NH-) is characterized by an acidic proton on the nitrogen atom, a feature that is central to the reactivity of N-(4-methoxybenzyl)methanesulfonamide. The electron-withdrawing nature of the adjacent sulfonyl group significantly increases the acidity of the N-H proton compared to that of a simple amine.

Deprotonation and Generation of this compound Anions

The proton on the nitrogen atom of a sulfonamide is acidic, with arylsulfonamides typically exhibiting pKa values in the range of 8-9. The specific acidity of this compound is influenced by the electronic properties of the 4-methoxybenzyl group. The methoxy (B1213986) group is generally considered electron-donating, which would slightly decrease the acidity of the N-H proton compared to an unsubstituted N-benzylsulfonamide by destabilizing the resulting anion.

Deprotonation to form the corresponding this compound anion can be readily achieved by treatment with a suitable base. Common bases used for this purpose include alkali metal hydrides, such as sodium hydride (NaH), or strong alkoxides. The resulting anionic species is a potent nucleophile, with the negative charge delocalized between the nitrogen and the two oxygen atoms of the sulfonyl group.

Role of the Sulfonamide Anion in Carbon-Carbon Bond Formation

While the N-anion of sulfonamides is a well-established nucleophile for forming bonds with heteroatoms, its direct participation in carbon-carbon bond formation is less commonly documented in comparison to carbanionic species like enolates. However, the nucleophilic nature of the sulfonamide anion allows it to participate in reactions with highly electrophilic carbon centers.

In the context of palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern C-C bond formation, sulfonamides can serve as versatile partners. While often employed in C-N coupling, related systems demonstrate the potential for engaging in C-C bond-forming events. For instance, palladium precatalysts based on aminobiphenyl scaffolds are effective in Suzuki-Miyaura cross-coupling reactions, highlighting the compatibility of the sulfonamide-like environment with catalytic cycles that forge new carbon-carbon bonds. nih.govnih.gov The N-anion of this compound could theoretically be employed as a nucleophile in reactions such as the Negishi cross-coupling, which utilizes organozinc reagents, or other similar palladium-catalyzed processes. researchgate.net However, specific examples detailing the use of the this compound anion as the primary nucleophile in major C-C bond-forming reactions remain specialized.

Reactions Involving the Sulfonamide Moiety

The sulfonamide group in this compound is a hub of reactivity, enabling a variety of chemical transformations including alkylation, acylation, and cleavage.

N-Alkylation and Acylation Reactions

The nitrogen atom of this compound, particularly after deprotonation, is a strong nucleophile and readily undergoes alkylation and acylation reactions.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be accomplished using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. A manganese-catalyzed N-alkylation of sulfonamides using benzylic alcohols has been shown to be highly efficient. acs.org This "borrowing hydrogen" methodology allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides in excellent yields. acs.org

N-Acylation: The sulfonamide nitrogen can be acylated to form N-acylsulfonamides. A convenient method involves the reaction of the sulfonamide with an N-acylbenzotriazole in the presence of a base like sodium hydride (NaH), producing the desired N-acylsulfonamides in high yields. researchgate.net This method is advantageous as it accommodates acyl groups for which the corresponding acyl chlorides are unstable or difficult to prepare. researchgate.net Another approach utilizes carboxylic acid anhydrides with heteropolyacid catalysts under solvent-free conditions. sciforum.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Sulfonamides This table presents data for analogous sulfonamide reactions, illustrating typical conditions and outcomes.

| Starting Sulfonamide | Reagent(s) | Catalyst/Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | Mn(I) PNP pincer complex / K₂CO₃ | Toluene | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | 91 | acs.org |

| Methanesulfonamide (B31651) | 4-Tolyl-N-acylbenzotriazole | NaH | THF | N-(4-Tolylcarbonyl)methanesulfonamide | 85 | researchgate.net |

| p-Toluenesulfonamide | 4-Methoxybenzoyl-N-acylbenzotriazole | NaH | THF | N-(4-Methoxybenzoyl)-4-methylbenzenesulfonamide | 98 | researchgate.net |

| Benzyl (B1604629) carbamate | Acetic anhydride | Wells-Dawson heteropolyacid | Solvent-free | N-Acetyl benzyl carbamate | 96 | sciforum.net |

Transamidation and Cleavage Reactions of the Sulfonamide Bond

The N-S bond in sulfonamides is generally stable, making them excellent protecting groups for amines. However, under specific conditions, this bond can be cleaved or the entire sulfonyl group can be exchanged in a transamidation reaction.

Transamidation: This process involves the replacement of one amine attached to a sulfonyl group with another. While direct transamidation of sulfonamides is challenging, related transamidation reactions of amides have been developed, often requiring catalysts or activation of the amide bond.

Cleavage: The 4-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis, and its cleavage from the sulfonamide nitrogen is a key transformation. The PMB group can be removed under oxidative or strongly acidic conditions. Oxidative cleavage is often accomplished using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). harvard.edu Acid-catalyzed cleavage is typically performed with strong acids like trifluoroacetic acid (TFA), often in the presence of a cation scavenger such as anisole (B1667542) or triethylsilane to prevent side reactions with the liberated 4-methoxybenzyl cation. nih.gov The choice of cleavage conditions depends on the stability of other functional groups within the molecule. uchicago.eduthermofisher.com

Table 2: Conditions for Cleavage of 4-Methoxybenzyl (PMB) Protecting Groups This table presents data for the cleavage of PMB ethers and esters, which is analogous to the cleavage from a sulfonamide.

| Substrate Type | Reagent(s) | Solvent | Conditions | Yield (%) | Ref |

|---|---|---|---|---|---|

| PMB Ether | DDQ | CH₂Cl₂ / H₂O | Room Temperature | High | harvard.edu |

| PMB Ester | TFA / Triethylsilane | CH₂Cl₂ | 0 °C to Room Temp | 95 | nih.gov |

| PMB Ester | 10% TFA | CH₂Cl₂ | Not specified | Quantitative | nih.gov |

| PMB Ester | CrO₃ / Me₃SiCl | CH₂Cl₂ | Not specified | Effective | nih.gov |

Metal Coordination and Chelation Chemistry of the Sulfonamide Nitrogen and Oxygen Atoms

The sulfonamide group possesses potential metal-coordinating sites in the form of the nitrogen atom and the two sulfonyl oxygen atoms. This allows sulfonamide-containing molecules to act as ligands, forming complexes with various transition metals. The coordination can occur in a monodentate fashion, typically through the nitrogen atom, or in a bidentate fashion, involving one or both oxygen atoms to form a chelate ring.

The formation of such metal complexes can significantly alter the chemical and physical properties of the ligand. Studies on related sulfonamide derivatives show that they can coordinate with a range of metal ions including Cu(II), Zn(II), Ni(II), and Cd(II). journalcsij.com The coordination is often confirmed by spectroscopic methods such as IR and UV-Vis, where shifts in the characteristic vibrational frequencies of the SO₂ and NH groups indicate their involvement in bonding with the metal center. researchgate.netnih.gov X-ray crystallography provides definitive structural evidence, revealing the geometry of the complex and the precise mode of coordination. nih.govresearchgate.net While the coordination chemistry of sulfonamides, in general, is an active area of research, specific studies detailing the synthesis and structural characterization of metal complexes with this compound as the sole ligand are not widely reported.

Reactivity of the 4-Methoxybenzyl Group

The reactivity of the this compound molecule is largely dictated by the 4-methoxybenzyl group. This group consists of a benzene (B151609) ring substituted with a methoxy group and a benzyl moiety, both of which influence its chemical behavior in distinct ways.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the 4-methoxybenzyl group is susceptible to electrophilic aromatic substitution (SEAr) reactions. The rate and regioselectivity of these substitutions are primarily governed by the electronic effects of the substituents on the ring: the methoxy (-OCH3) group and the -CH2-N(SO2CH3)R side chain.

The methoxy group is a powerful activating group due to its ability to donate electron density to the benzene ring through resonance. brainly.ininfinitylearn.com This donation of electrons from the oxygen's lone pair increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles than benzene itself. brainly.inquora.com This activating effect is most pronounced at the ortho and para positions relative to the methoxy group. Consequently, electrophiles will preferentially attack these positions. wikipedia.org

The benzyl-sulfonamide substituent, -CH2-N(SO2CH3)R, is generally considered to be weakly deactivating or neutral in its influence on the aromatic ring's reactivity. While the alkyl portion is weakly activating, the electron-withdrawing nature of the sulfonamide group can have a modest deactivating effect. However, the influence of the potent methoxy group dominates the reactivity profile.